4-Bromo-2-(triisopropylsilyl)oxazole-5-carbaldehyde

描述

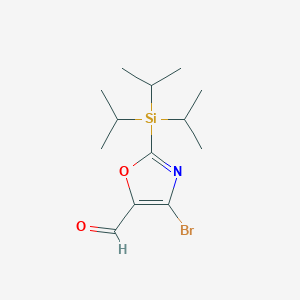

4-Bromo-2-(triisopropylsilyl)oxazole-5-carbaldehyde is a heterocyclic compound featuring an oxazole core substituted with a bromine atom at position 4, a triisopropylsilyl (TIPS) group at position 2, and an aldehyde moiety at position 3. This compound is notable for its steric hindrance due to the bulky TIPS group, which influences its reactivity and stability in synthetic applications.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-tri(propan-2-yl)silyl-1,3-oxazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BrNO2Si/c1-8(2)18(9(3)4,10(5)6)13-15-12(14)11(7-16)17-13/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPRKVOEZWMIFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C1=NC(=C(O1)C=O)Br)(C(C)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BrNO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 4-Bromo-2-(triisopropylsilyl)oxazole-5-carbaldehyde involves several steps. One common method includes the reaction of 2-(triisopropylsilyl)oxazole with a brominating agent to introduce the bromine atom at the 4-position. The resulting intermediate is then subjected to formylation to introduce the aldehyde group at the 5-position. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

化学反应分析

4-Bromo-2-(triisopropylsilyl)oxazole-5-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Organic Synthesis

4-Bromo-2-(triisopropylsilyl)oxazole-5-carbaldehyde serves as a valuable building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, including:

- Oxidation: Conversion of the aldehyde group to a carboxylic acid.

- Reduction: Transformation of the aldehyde to an alcohol.

- Substitution Reactions: The bromine atom can be replaced with nucleophiles such as amines or thiols .

Research indicates that this compound may exhibit biological activity, making it a candidate for studying interactions with biomolecules. Preliminary investigations focus on its potential effects on cellular pathways and its role in drug design .

Medicinal Chemistry

The compound is being explored for its therapeutic applications, particularly as a precursor in drug development. Its unique structure may provide insights into new drug candidates targeting specific biological pathways .

Case Studies and Research Findings

Recent studies have focused on the synthesis and application of oxazole derivatives, including this compound. For instance, research documented in the European Journal of Organic Chemistry emphasizes the regioselective synthesis of bromooxazoles using lithiation followed by electrophilic bromination, which is crucial for developing new synthetic methodologies .

Moreover, interaction studies involving this compound are essential for understanding its reactivity and potential biological effects. These investigations are critical for advancing knowledge on its utility in drug design and development .

作用机制

The mechanism of action of 4-Bromo-2-(triisopropylsilyl)oxazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biomolecules. The bromine atom and aldehyde group play crucial roles in these interactions, influencing the compound’s reactivity and biological activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Bromine and Heterocyclic Cores

a. 5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 6m)

- Key Features : Combines a benzoxazole core with a bromophenyl group, a triazole-thione ring, and a methylphenyl substituent.

- Spectroscopic Data :

- Contrast : Lacks the aldehyde and silyl groups present in the target compound, reducing its steric bulk and altering reactivity .

b. 3-(4-Bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide (39l)

- Key Features : Contains a bromothiophene-linked isoxazole carboxamide.

- Synthesis : Derived from 5-bromothiophene-3-carbaldehyde oxime, highlighting the use of brominated aldehydes in heterocycle formation .

- Application : Explored for biological activity, leveraging the electron-withdrawing bromine and carboxamide functionality.

- Contrast : The isoxazole core and carboxamide group differentiate its electronic properties from the aldehyde-substituted oxazole in the target compound .

a. 4-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile

- Key Features : Pyrrole ring substituted with bromine, chlorophenyl, and trifluoromethyl groups.

- Application: Patented for synergistic antifouling activity when combined with copper/zinc compounds (e.g., Cu2O, ZnO). The bromine enhances halogen bonding, critical for biofouling inhibition .

- Contrast : The carbonitrile group and trifluoromethyl substituent confer distinct electronic and hydrophobic properties compared to the aldehyde and TIPS groups in the target compound .

Aldehyde-Containing Brominated Heterocycles

a. 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde

- Key Features : Imidazo-thiazole core with a bromophenyl group and aldehyde.

- Commercial Status : Available from multiple suppliers (e.g., MFCD10758103, ZINC14007871), unlike the discontinued target compound .

- Contrast : The fused imidazo-thiazole system increases rigidity, whereas the TIPS group in the target compound introduces steric protection for the aldehyde .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Table 2: Spectroscopic and Analytical Data

Key Findings and Insights

- Reactivity : Aldehyde-containing brominated heterocycles (e.g., imidazo-thiazole in ) share similar reactivity in nucleophilic additions but differ in electronic environments due to core structure variations.

- Applications : Brominated pyrroles (e.g., ) excel in antifouling, whereas oxazole/benzoxazole derivatives (e.g., ) are prioritized for drug discovery.

生物活性

4-Bromo-2-(triisopropylsilyl)oxazole-5-carbaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Chemical Formula: C13H18BrN2O2Si

- CAS Number: 1134560-73-8

- Molecular Weight: 327.27 g/mol

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antifungal Activity

Research indicates that this compound exhibits antifungal properties, potentially through the inhibition of fungal cell wall synthesis. This mechanism is common among various antifungal agents, making it a candidate for further investigation in antifungal drug development.

Anticancer Properties

The compound has shown promise as an anticancer agent. Studies suggest that it may act as a G-quadruplex stabilizer, which is significant in cancer therapy as G-quadruplexes are associated with the regulation of oncogenes. The stabilization of these structures can lead to the inhibition of cancer cell proliferation .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical metabolic pathways.

- Receptor Interaction: It has been shown to interact with various receptors, influencing cellular signaling pathways associated with growth and apoptosis .

Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of several oxazole derivatives, including this compound. The results indicated significant inhibition of fungal growth in vitro, particularly against Candida species. The compound's effectiveness was attributed to its structural features that enhance its interaction with fungal cell components.

Study 2: Anticancer Activity

In another investigation, the compound was tested for its ability to stabilize G-quadruplex structures in vitro. The results demonstrated that it effectively stabilized these structures, leading to decreased expression of oncogenes in cancer cell lines. This stabilization was linked to reduced cell viability and increased apoptosis in treated cells .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the established synthetic methodologies for 4-Bromo-2-(triisopropylsilyl)oxazole-5-carbaldehyde, and what key reaction conditions influence yield optimization?

- Methodology :

- Step 1 : Start with oxazole-5-carbaldehyde derivatives. Introduce bromine at the 4-position using electrophilic bromination (e.g., NBS or Br₂ in acetic acid) .

- Step 2 : Protect the 2-position with a triisopropylsilyl (TIPS) group via silylation (e.g., TIPS-Cl in the presence of a base like imidazole) .

- Key Conditions :

- Use anhydrous solvents (e.g., DMF, THF) under inert atmosphere (N₂/Ar) to prevent hydrolysis of the TIPS group .

- Monitor reaction progress via TLC and purify intermediates using column chromatography .

- Yield Optimization : Higher temperatures (60–80°C) improve silylation efficiency, while controlled stoichiometry minimizes side reactions .

Q. Which spectroscopic and chromatographic techniques are recommended for structural elucidation and purity assessment of this compound?

- Analytical Workflow :

- NMR Spectroscopy : ¹H NMR for proton environment (e.g., aldehyde proton at δ 9.8–10.2 ppm), ¹³C NMR for carbonyl (C=O) and oxazole ring carbons .

- IR Spectroscopy : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and oxazole ring (C=N stretch ~1600 cm⁻¹) .

- X-ray Crystallography : Resolve absolute configuration, especially for bulky TIPS groups. Use SHELXL for refinement .

- Purity : HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile impurities .

Q. What role does the triisopropylsilyl (TIPS) group play in modulating the compound’s reactivity in subsequent transformations?

- Functional Impact :

- Steric Hindrance : The TIPS group shields the 2-position, directing reactivity to the 4-bromo and 5-carbaldehyde sites .

- Stability : Protects against nucleophilic attack during cross-coupling (e.g., Suzuki-Miyaura) or oxidation reactions .

- Comparative Studies : Analogs without TIPS show faster degradation under acidic conditions, highlighting its protective role .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reactivity of this compound in cross-coupling reactions?

- Troubleshooting Strategies :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(dba)₂ with ligands like SPhos or XPhos to optimize coupling efficiency .

- Solvent Effects : Compare polar aprotic (DMF) vs. ethers (THF) to assess steric limitations from TIPS .

- Kinetic Studies : Use in situ NMR to track reaction progress and identify intermediates causing yield variations .

- Data Contradiction Example :

| Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 65 | |

| Pd(dba)₂ | THF | 82 |

Q. What computational strategies are effective in predicting the regioselectivity of nucleophilic attacks on this compound’s oxazole ring?

- In Silico Approaches :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify electrophilic hotspots (e.g., C5-carbaldehyde vs. C4-Br) .

- Molecular Dynamics : Simulate solvent effects on transition states in nucleophilic aromatic substitution .

- Validation : Cross-check computational results with experimental NMR shift data and X-ray bond lengths .

Q. In crystallographic studies, what challenges arise during refinement of structures containing bulky triisopropylsilyl groups, and how are they mitigated?

- Challenges & Solutions :

- Disorder : The flexible isopropyl chains in TIPS often exhibit rotational disorder. Mitigate by collecting high-resolution data (≤0.8 Å) and using SHELXL’s PART instruction to model split positions .

- Thermal Motion : Apply anisotropic displacement parameters (ADPs) for non-H atoms and rigid-bond restraints for Si-C bonds .

- Validation Tools : Check R-factor convergence (R₁ < 5%) and Hirshfeld surface analysis to ensure model accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。